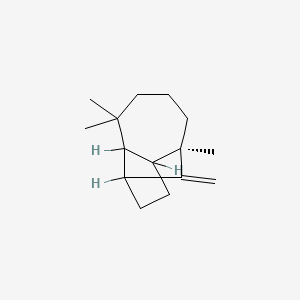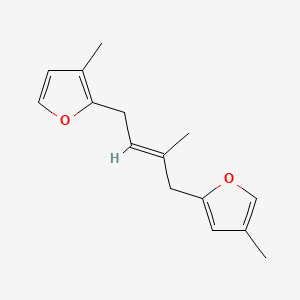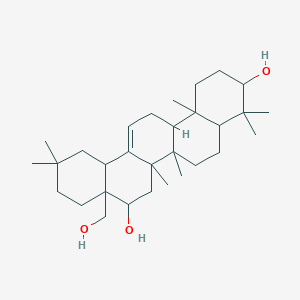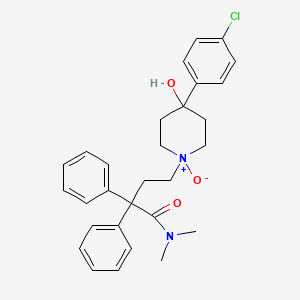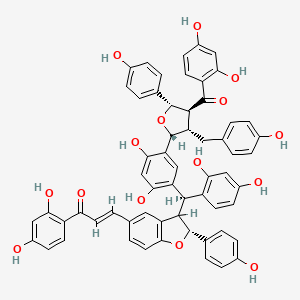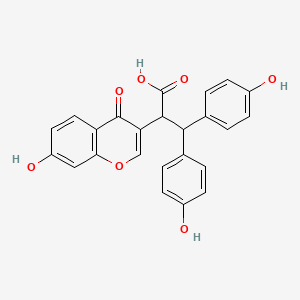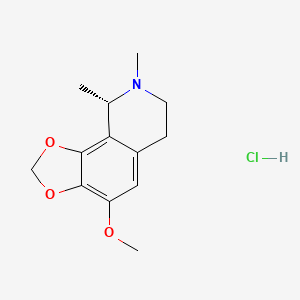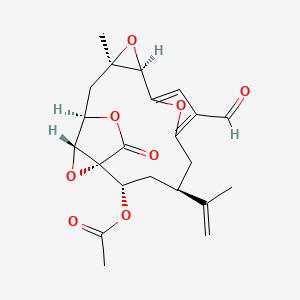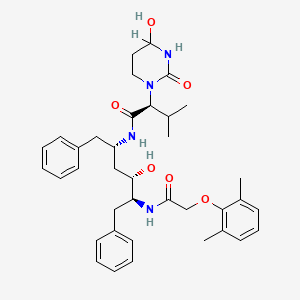
Lorzafone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lorzafone is a synthetic compound primarily used in the detection and analysis of pharmacologically active benzodiazepines. It is known for its potent properties and is utilized in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lorzafone can be synthesized through a series of chemical reactions involving the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-chlorobenzoyl chloride with 4-chloroaniline to form an intermediate compound.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with glycine to produce this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves:
Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to facilitate the reactions.
Purification Steps: Utilizing techniques such as recrystallization and chromatography to purify the compound.
Chemical Reactions Analysis
Types of Reactions: Lorzafone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products:
Scientific Research Applications
Lorzafone is extensively used in scientific research, including:
Chemistry: As a reagent in the synthesis of other compounds.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: For the detection and analysis of benzodiazepines in biological samples.
Industry: In the development of pharmaceuticals and chemical sensors.
Mechanism of Action
Comparison with Similar Compounds
Chlorzoxazone: A centrally acting muscle relaxant used to treat muscle spasms.
Metaxalone: Another muscle relaxant with similar properties but different mechanisms of action.
Uniqueness of Lorzafone: this compound is unique due to its potent detection capabilities and its specific interactions with benzodiazepines. Unlike other similar compounds, this compound is primarily used in analytical applications rather than therapeutic ones .
Properties
CAS No. |
59179-95-2 |
|---|---|
Molecular Formula |
C18H17Cl2N3O3 |
Molecular Weight |
394.2 g/mol |
IUPAC Name |
2-amino-N-[2-[4-chloro-2-(2-chlorobenzoyl)-N-methylanilino]-2-oxoethyl]acetamide |
InChI |
InChI=1S/C18H17Cl2N3O3/c1-23(17(25)10-22-16(24)9-21)15-7-6-11(19)8-13(15)18(26)12-4-2-3-5-14(12)20/h2-8H,9-10,21H2,1H3,(H,22,24) |
InChI Key |
RCPMGOCZIHMTRD-UHFFFAOYSA-N |
SMILES |
CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2Cl)C(=O)CNC(=O)CN |
Canonical SMILES |
CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2Cl)C(=O)CNC(=O)CN |
Appearance |
Solid powder |
| 59179-95-2 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(2-chlorobenzoyl)-4-chloro-N-methyl-N'-glycylglycinanilide 2-(2-chlorobenzoyl)-4-chloro-N-methyl-N'-glycylglycinanilide monooxalate 2-CBCMGGA 2-o-chlorobenzoyl-4-chloro-N-methyl-N'-glycyl-glycinanilide 4-chloro-2-(o-chlorobenzoyl)-N-methyl-N(alpha)-glycylglycinanilide 45-0088-S peptido-aminobenzophenone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


